Nitryl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

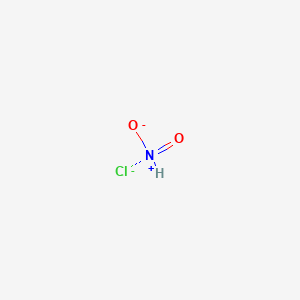

Nitryl chloride is a chemical compound that is widely used in various fields, including organic synthesis, pharmaceuticals, and materials science. It is a yellowish-brown gas with a pungent odor and is highly reactive. Nitryl chloride is an important reagent for the synthesis of various organic compounds, including amides, nitriles, and nitro compounds.

科学的研究の応用

Atmospheric Chemistry and Pollution

Nitryl chloride (ClNO2) plays a significant role in atmospheric chemistry, particularly in polluted environments. Studies have demonstrated its presence in high concentrations in various regions, impacting local air quality and photochemistry. For instance, in the polluted subtropical marine boundary layer, nitryl chloride can affect the photochemistry of oxidants off the southwestern US coast and near Houston, Texas (Osthoff et al., 2008). Additionally, in northern China, it significantly influences ozone production in polluted regions (Tham et al., 2016).

DNA Damage and Protection

Nitryl chloride, formed by the reaction of hypochlorous acid with nitrite, has been implicated in nitrative damage of biomolecules, a process associated with carcinogenesis. However, certain biological and dietary antioxidants can inhibit DNA nitration induced by nitryl chloride, with compounds like dihydrolipoic acid being particularly effective (Chen et al., 2003).

Impact on Regional Photochemistry

Nitryl chloride's role in altering regional photochemistry is also noteworthy. Studies conducted in the Seoul metropolitan area during the KORUS-AQ 2016 field campaign revealed that ClNO2 can elevate net chemical production rates of ozone by approximately 25% in the morning (Jeong et al., 2018). This indicates that ClNO2 is a significant factor in the regional atmospheric chemical processes.

Laboratory Studies

Laboratory studies have furthered our understanding of nitryl chloride's formation and behavior. Research focusing on the reaction of dinitrogen pentoxide with chloride‐containing substrates has provided insights into the efficiencies of nitryl chloride formation under atmospheric conditions (Roberts et al., 2009).

特性

CAS番号 |

13444-90-1 |

|---|---|

製品名 |

Nitryl chloride |

分子式 |

NO2Cl ClHNO2- |

分子量 |

82.47 g/mol |

IUPAC名 |

oxido(oxo)azanium;chloride |

InChI |

InChI=1S/ClH.HNO2/c;2-1-3/h1H;1H/p-1 |

InChIキー |

HSSFHZJIMRUXDM-UHFFFAOYSA-M |

SMILES |

[NH+](=O)[O-].[Cl-] |

正規SMILES |

[NH+](=O)[O-].[Cl-] |

同義語 |

(NO2)Cl nitryl chloride |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B79293.png)